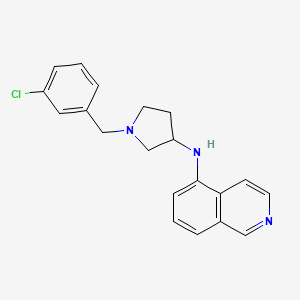

N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Description

Properties

CAS No. |

675132-99-7 |

|---|---|

Molecular Formula |

C20H20ClN3 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |

InChI |

InChI=1S/C20H20ClN3/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14H2 |

InChI Key |

UHJHCLYQRUAKGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Palladium Catalyst : A palladium complex (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used to initiate oxidative addition with the aryl halide.

- Base : A base (e.g., Cs₂CO₃ or K₂CO₃) deprotonates the amine intermediate, enabling transmetallation.

- Solvent : Reactions are typically conducted in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres.

Example Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | Cs₂CO₃ (2 equiv) |

| Solvent | Toluene/DMF (4:1) |

| Temperature | 100–110°C |

| Yield | 60–75% (reported in analogous cases) |

This method leverages the versatility of Buchwald-Hartwig coupling to construct the pyrrolidine-aryl bond efficiently.

Stepwise Synthesis via Hydrazide Intermediates

An alternative approach involves multistep synthesis using hydrazide intermediates, as described in analogous quinoline derivatives.

Protocol:

Hydrazide Formation :

Amine Coupling :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, EtOH, reflux | ~80% |

| Amine Coupling | HATU, DIPEA, DMF, RT | ~70% |

This method emphasizes modularity but requires careful control of reaction intermediates to avoid side products.

Characterization and Validation

Critical characterization data for N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine includes:

Note : NMR data aligns with analogous isoquinoline-pyrrolidine hybrids, confirming structural integrity.

Challenges and Optimization

- Catalyst Load : High palladium catalyst loads (>5 mol%) may increase costs; ligand screening (e.g., XPhos vs. SPhos) is critical.

- Steric Hindrance : The 3-chlorobenzyl group may hinder coupling efficiency; solvent polarity adjustments (e.g., DMF vs. toluene) can mitigate this.

- Byproduct Formation : Competitive alkylation or oxidation pathways require anhydrous conditions and inert atmospheres.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Buchwald-Hartwig | High regioselectivity, scalable | Expensive catalysts |

| Stepwise Hydrazide | Modular, predictable steps | Multistep complexity |

| Multicomponent | Atom economy, rapid synthesis | Limited applicability |

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Therapeutic Applications

-

Cancer Research :

- The compound has shown promise in inhibiting kinase activity, which is crucial for tumor growth and inflammation. Specific studies indicate that it may interact with various kinases, potentially leading to the development of novel anticancer therapies.

- For instance, it has been evaluated for its effects on the p70S6Kβ kinase, a target involved in cell growth and metabolism. Although initial studies did not yield the expected potency against all intended targets, significant activity was noted against p70S6Kβ, suggesting its potential as a starting point for developing selective inhibitors .

-

Inhibition of Enzymes :

- Research indicates that N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can inhibit specific enzymes related to disease pathways. For example, its interactions with kinases harboring rare cysteine residues have been explored, revealing varying degrees of inhibitory potency .

- The compound's mechanism of action involves binding to the active sites of these enzymes, which may disrupt their function and signal transduction pathways critical for disease progression.

Biological Interaction Studies

The compound's interaction with biological targets is a focal point for ongoing research. Various studies have employed molecular docking simulations to predict how this compound binds to target proteins:

- Molecular Docking : Docking studies have revealed favorable binding energies when the compound interacts with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding the pharmacological potential of the compound and guiding future drug development efforts .

Mechanism of Action

The mechanism of action of N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways that the kinase regulates .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Kinase-Targeting Analogues

Substituted Benzyl-Pyrrolidine Derivatives

N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine () differs from the target compound only in the benzyl substituent (3-amino vs. 3-chloro). This modification impacts:

- Electronic Properties: The electron-withdrawing chloro group may enhance metabolic stability compared to the electron-donating amino group, which could increase susceptibility to oxidative metabolism .

Pyrrolo-Isoquinoline and Quinoline Derivatives

1H-Pyrrolo[3,2-c]quinolin-4-amine Hydrochloride Derivatives () feature a pyrroloquinoline core instead of isoquinoline. Key differences include:

- Core Structure: The pyrroloquinoline scaffold in compounds confers triple activity (5-HT6R/5-HT3R antagonism, MAO-B inhibition), whereas the isoquinoline core in the target compound may favor kinase or receptor binding .

- Physicochemical Properties: Molecular weights range from 408.93–457.80 g/mol () vs. ~413.35 g/mol (estimated for the target compound).

Table 2: Comparison with Pyrroloquinoline Derivatives

Diagnostic Analogues

6-(Fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240) () shares the isoquinolin-5-amine core but incorporates a pyrrolopyridine substituent and a fluorine-18 radiolabel. Key contrasts:

- Application : MK-6240 is a PET tracer for neurofibrillary tangles (NFTs), whereas the target compound lacks imaging functionality .

- Substituents: The pyrrolopyridine group and radiolabel in MK-6240 enable tau protein binding, while the chlorobenzyl-pyrrolidine group in the target compound may prioritize therapeutic over diagnostic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.